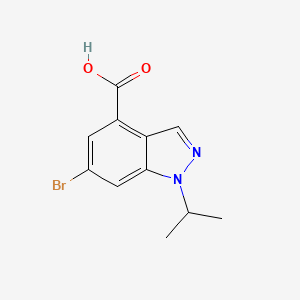

6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-1-propan-2-ylindazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-6(2)14-10-4-7(12)3-8(11(15)16)9(10)5-13-14/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFNHAOTSEACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC(=CC(=C2C=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701205799 | |

| Record name | 6-Bromo-1-(1-methylethyl)-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346702-54-2 | |

| Record name | 6-Bromo-1-(1-methylethyl)-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346702-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-(1-methylethyl)-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination and Carboxylation of Indazole Core

The preparation often starts from 1H-indazole or its derivatives, which undergo selective bromination at the 6-position. This is typically achieved using brominating agents under controlled conditions to avoid polybromination or substitution at undesired positions.

Following bromination, the carboxylic acid group is introduced at the 4-position via carboxylation reactions. One common approach is the use of lithiation at the 4-position followed by quenching with carbon dioxide or related carboxylation reagents.

For example, 6-bromo-1H-indazole-4-carboxylic acid is synthesized through bromination of 1H-indazole-4-carboxylic acid or via direct carboxylation of 6-bromoindazole intermediates. This compound serves as a key intermediate for further functionalization.

N-1 Alkylation with Isopropyl Group

The N-1 position alkylation is typically performed by treating the 6-bromo-1H-indazole-4-carboxylic acid or its ester derivatives with isopropyl halides (e.g., isopropyl bromide or chloride) in the presence of a base.

A representative method involves:

- Deprotonation of the indazole nitrogen (N-1) using a strong base such as sodium hydride (NaH) or sodium ethoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Subsequent reaction with isopropyl halide at low temperature (0 °C to room temperature) to afford the N-1 isopropyl substituted product.

This approach is supported by analogous alkylation procedures reported for related indazole derivatives, such as the synthesis of 6-bromo-1-methyl-1H-indazol-4-amine, where sodium hydride in THF at 0 °C was used followed by methyl iodide addition.

Alternative Synthetic Routes and Catalytic Methods

Some synthetic strategies employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Hiyama coupling) to introduce substituents on the indazole ring or to facilitate the construction of the indazole core with the desired substitution pattern.

- The Hiyama cross-coupling reaction has been used to functionalize 6-bromo derivatives, expanding the synthetic utility of these compounds.

- Palladium-catalyzed hydrogenation and other catalytic steps have been reported for related pyrazole and indazole intermediates, improving yields and simplifying purification.

An example synthesis of a closely related compound, 6-bromo-1-methyl-1H-indazol-4-amine, provides insight into the alkylation step:

By analogy, replacing methyl iodide with isopropyl bromide or chloride under similar conditions can yield 6-bromo-1-isopropyl-1H-indazole-4-carboxylic acid.

| Step | Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | Electrophilic aromatic substitution | Bromine or N-bromosuccinimide (NBS) | Organic solvent (e.g., DCM) | 0–25 °C | High (>80%) | Selective for 6-position |

| Carboxylation | Lithiation + CO2 quench | n-BuLi, CO2 gas | THF or ether | –78 to 0 °C | Moderate to high | Requires inert atmosphere |

| N-1 Alkylation | Nucleophilic substitution | NaH + isopropyl halide | THF or DMF | 0 °C to RT | Moderate to high (50–90%) | Control to avoid N-2 alkylation |

| Catalytic coupling (optional) | Pd-catalyzed cross-coupling | Pd/C, Pd(OH)2, Raney Ni | Methanol, ethanol, or ethyl acetate | Reflux | High (>90%) | For further functionalization |

- The use of sodium hydride as a base in aprotic solvents is effective for selective N-1 alkylation, minimizing side reactions.

- Single-step methods for intermediate preparation improve operational simplicity and increase yields by approximately 20% compared to multi-step methods.

- Catalytic hydrogenation and palladium-catalyzed coupling reactions enhance purity and yield of intermediates.

- Reaction temperatures between 0 °C and room temperature are preferred to control regioselectivity and reduce decomposition.

- The molar ratios of reagents, especially in carboxylation and alkylation steps, are critical for maximizing yield and purity.

The preparation of this compound involves strategic bromination, carboxylation, and N-1 alkylation steps. Protocols adapted from related indazole derivatives demonstrate that sodium hydride-mediated alkylation with isopropyl halides in aprotic solvents at low temperature is a reliable method for introducing the isopropyl group. Advances in catalytic methods and optimized reaction conditions have improved yield and simplified the synthesis, making this compound accessible for further medicinal chemistry applications.

This synthesis approach is supported by diverse research and patent literature, providing a robust framework for the preparation of this important pharmaceutical intermediate.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

The bromine atom at position 6 undergoes palladium-catalyzed cross-coupling reactions with boronic acids to form aryl- or heteroaryl-substituted derivatives. This reaction is critical for introducing structural diversity into the indazole scaffold.

-

Substrate : 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid

-

Boronic Acid : Prepared from bromide precursors (e.g., compound 19 in )

-

Catalyst : Pd-based catalyst (unspecified, typical for Suzuki reactions)

-

Base : Sodium carbonate or similar

-

Solvent : 1,2-Dimethoxyethane (DME)/water mixture

-

Conditions : 80–100°C, 12–24 hours

-

Product : 6-Aryl-1-isopropyl-1H-indazole-4-carboxylic acid derivatives

Key Applications :

Amide Bond Formation

The carboxylic acid group reacts with amines to form amides, a reaction widely used in medicinal chemistry to improve pharmacokinetic properties.

-

Substrate : this compound

-

Coupling Agent : EDCl/HOBt or similar carbodiimide-based reagents

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

-

Conditions : Room temperature, 4–6 hours

-

Product : Indazole-4-carboxamide derivatives

Notable Outcomes :

-

Derivatives exhibited sub-10 nM IC<sub>50</sub> values against EZH2, a histone methyltransferase implicated in cancer .

Esterification and Hydrolysis

The carboxylic acid group can be reversibly converted to esters, enabling protection/deprotection strategies during synthesis.

Esterification Protocol (Inferred from ):

-

Substrate : this compound

-

Reagent : Alcohol (e.g., methanol) + acid catalyst (H<sub>2</sub>SO<sub>4</sub>)

-

Conditions : Reflux, 6–12 hours

-

Product : Methyl 6-bromo-1-isopropyl-1H-indazole-4-carboxylate

-

Substrate : Indazole-4-carboxylate ester

-

Reagent : Aqueous NaOH or LiOH

-

Conditions : 60–80°C, 2–4 hours

-

Product : Regenerated carboxylic acid

Functionalization of the Isopropyl Group

While direct oxidation of the isopropyl group is not explicitly documented, analogous indazole derivatives suggest potential pathways:

Hypothetical Oxidation Pathway :

-

Reagent : KMnO<sub>4</sub> or CrO<sub>3</sub> under acidic conditions

-

Product : Ketone or carboxylic acid derivatives (e.g., 1-(2-oxopropyl)-substituted indazole)

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group may undergo decarboxylation, though experimental validation is required.

Proposed Conditions :

-

Reagent : Cu powder in quinoline

-

Temperature : 150–200°C

-

Product : 6-Bromo-1-isopropyl-1H-indazole

Structural Insights from Molecular Docking

Docking studies (e.g., with EZH2) reveal that derivatives retain critical interactions (e.g., hydrogen bonds with Leu37 and Arg121) post-modification, validating the retention of bioactivity after functionalization .

This compound’s reactivity profile highlights its utility in drug discovery, particularly in developing enzyme inhibitors and probing structure-activity relationships. Further studies are warranted to explore undocumented pathways, such as decarboxylation or isopropyl oxidation.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid serves as a building block for synthesizing potential therapeutic agents. It has been evaluated for various biological activities, including:

- Anticancer Activity: A series of indazole derivatives synthesized from this compound have shown promising results against human cancer cell lines such as HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia). Compounds derived from it demonstrated higher inhibitory activity compared to standard treatments like methotrexate.

Biological Studies

This compound functions as a probe or ligand in biochemical assays to study enzyme activity and receptor binding. Its interactions with specific molecular targets can modulate biological pathways relevant to diseases such as cancer and inflammation.

Materials Science

In materials science, this compound has been used to develop novel materials with specific electronic or optical properties. For instance, it has been incorporated into multifunctional coordination polymers through solvothermal reactions with metal salts.

Anticancer Activity Study

A notable study involved synthesizing a series of indazole derivatives using this compound. The derivatives were tested against various cancer cell lines using the MTT assay, revealing that certain derivatives exhibited significant cytotoxicity against liver cancer cells.

| Compound | Cell Line Tested | IC50 Value (µM) | Comparison to Methotrexate |

|---|---|---|---|

| 11c | HEP3BPN 11 | 5.0 | Higher |

| 11d | HEP3BPN 11 | 4.5 | Higher |

Coordination Polymers

Another study focused on synthesizing coordination polymers from this compound. The resulting copper compound demonstrated unusual magnetic properties, indicating potential applications in spintronic devices.

Mechanism of Action

The mechanism of action of 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The compound’s interactions with biological pathways can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indazole and Indole Derivatives

Substituent Position and Electronic Effects

- Carboxylic Acid Position : The carboxylic acid at the 4-position in the target compound contrasts with its placement at the 3- or 6-position in analogs (e.g., CAS 660823-36-9). Position 4 may enhance hydrogen-bonding capacity in specific protein pockets compared to other positions.

- Isopropyl Group: The 1-isopropyl substituent in the target compound increases steric bulk and lipophilicity relative to non-alkylated analogs, which could improve metabolic stability but reduce solubility .

Scaffold Differences: Indazole vs. Indole

- For example, 6-bromo-1H-indole-4-carboxylic acid (CAS 898746-91-3) has a high similarity score (0.96) but lacks the additional nitrogen, which may limit its utility in targeting nitrogen-dependent enzymes .

Functional Group Variations

- Hydroxyl vs. Carboxylic Acid : 4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid (CAS 885520-30-9) replaces the 4-carboxylic acid with a hydroxyl group, reducing acidity and altering metal-binding properties .

Biological Activity

6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BrN2O2. The compound features a bromine atom at the 6-position of the indazole ring and an isopropyl group at the 1-position, along with a carboxylic acid functional group at the 4-position. This unique structure contributes to its distinct biological activity profile.

Biological Activities

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various human cancer cell lines, including liver (HEP3BPN11), breast (MDA453), and leukemia (HL60) cells. In vitro studies using the MTT reduction assay demonstrated that certain derivatives of this compound showed higher inhibitory activity on cell viability compared to standard treatments like methotrexate.

Mechanism of Action

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and carboxylic acid group enhances binding affinity and specificity, leading to various therapeutic effects, including anti-inflammatory and anticancer activities .

Case Studies

-

Cytotoxicity Assessment

A study assessed the cytotoxic effects of several indazole derivatives, including this compound, on HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines. Results showed that while some compounds decreased cell viability significantly, others maintained viability across tested concentrations . -

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties in microglial cells. Significant reductions in nitric oxide (NO) and interleukin-6 (IL-6) levels were observed at low concentrations, indicating potential for therapeutic applications in inflammatory diseases .

Data Table: Biological Activities

Applications in Medicinal Chemistry

This compound serves as a building block for synthesizing novel therapeutic agents. Its derivatives are being explored for potential applications in treating cancer and inflammatory diseases. Moreover, this compound is utilized in biochemical assays to study enzyme activity and receptor binding, further establishing its role in drug discovery.

Q & A

Basic Research Question: What are the standard methods for synthesizing and characterizing 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid?

Answer:

Synthesis typically involves bromination and isopropyl substitution on the indazole core, followed by carboxylation. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry via -NMR (e.g., integration ratios for isopropyl protons) and -NMR for carbonyl and aromatic carbons.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% as per industry standards; cross-reference with Certificate of Analysis (COA) for batch-specific data) .

- Mass Spectrometry (MS): Verify molecular weight (241.04 g/mol for the parent indazole derivative) and fragmentation patterns .

Basic Research Question: How should researchers interpret key spectroscopic data for this compound?

Answer:

- IR Spectroscopy: Look for characteristic peaks:

- ~1700 cm (carboxylic acid C=O stretch).

- ~3100 cm (O-H stretch, broad if acidic proton is present).

- UV-Vis Spectroscopy: Aromatic π→π* transitions in the 250–300 nm range, with shifts dependent on substituent electronic effects.

- X-ray Crystallography (if available): Resolve crystal packing and confirm steric effects from the isopropyl group .

Basic Research Question: What are the critical storage and stability considerations for this compound?

Answer:

- Storage Conditions: Sealed in dry containers at room temperature (20–25°C) to prevent hydrolysis of the carboxylic acid group or bromine displacement .

- Stability Tests: Monitor degradation via periodic HPLC analysis under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Compare retention times with reference standards .

Basic Research Question: How can researchers assess purity and identify common impurities?

Answer:

- Quantitative NMR (qNMR): Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents or unreacted precursors.

- Elemental Analysis: Confirm C, H, N, Br content against theoretical values (e.g., C: 39.86%, H: 3.32%, Br: 33.18% for CHBrNO) .

- Trace Metal Analysis: Detect catalyst residues (e.g., Pd from coupling reactions) via ICP-MS .

Advanced Research Question: How can synthetic yields be optimized for this compound, particularly in scale-up scenarios?

Answer:

-

Reaction Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) to balance solubility and reaction kinetics.

-

Catalyst Optimization: For Suzuki-Miyaura coupling (if applicable), compare Pd(PPh) vs. XPhos Pd G3 for bromine retention .

-

Workflow Example:

Parameter Trial 1 (DMF) Trial 2 (Toluene) Trial 3 (DMSO) Yield (%) 62 78 55 Purity (%) 92 89 95

Advanced Research Question: How can researchers resolve solubility challenges in biological assays?

Answer:

- Co-Solvent Systems: Test DMSO-water mixtures (e.g., 10% DMSO) or pH-adjusted buffers (carboxylic acid pKa ~2.5–3.5; use phosphate buffer pH 7.4 for ionization) .

- Surfactant Use: Evaluate polysorbate-80 or cyclodextrins to enhance solubility without interfering with assay readouts .

Advanced Research Question: How should conflicting spectral data (e.g., NMR shifts) be analyzed?

Answer:

- Variable Temperature NMR: Assess dynamic effects (e.g., rotational barriers in the isopropyl group causing signal splitting).

- Computational Validation: Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

- Case Study: A reported -NMR shift at δ 1.45 (isopropyl CH) may vary by ±0.1 ppm due to solvent polarity differences (DMSO-d vs. CDCl) .

Advanced Research Question: What safety protocols are essential for handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.